molecular formula C20H18N6O2 B14934729 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14934729
M. Wt: 374.4 g/mol
InChI Key: WRIMDSGIRNGBCX-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyrazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The pyrazole ring can be synthesized through a similar cyclization process involving hydrazine and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C20H18N6O2/c1-26-16(12-15(25-26)13-8-4-3-5-9-13)19(27)22-20-21-18(23-24-20)14-10-6-7-11-17(14)28-2/h3-12H,1-2H3,(H2,21,22,23,24,27)

InChI Key

WRIMDSGIRNGBCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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